12-Hydroxystearic acid
Overview
Description
12-Hydroxystearic acid: is a hydroxy fatty acid derived from stearic acid, characterized by the presence of a hydroxyl group at the 12th carbon position.
Mechanism of Action
Target of Action
12-Hydroxystearic acid (12-HSA), also known as 12-Hydroxyoctadecanoic acid, is a hydroxy fatty acid produced by the hydrogenation of ricinoleic acid . It is a low molecular weight gelator that self-assembles to form organogels
Mode of Action
The mode of action of 12-HSA is primarily through its ability to form organogels . It self-assembles into various structures depending on the environment and concentration . At high temperatures, they melt into small micelles above a threshold melting temperature . The transition is mostly driven by the melting of the chains, whereas at lower contents of counterions, where H-bonding occurs between non-dissociated heads, it is driven by both the chain-melting process and the surface-melting process .
Biochemical Pathways
It is known that 12-hsa can form organogels, which can affect the physical properties of the environment in which they are present .
Pharmacokinetics
Given its hydrophobic nature, it is likely to have low solubility in water .
Result of Action
The administration of certain drugs in 12-HSA-containing gel nanocarriers has been shown to enhance tumor growth suppression in certain models . This suggests that 12-HSA can be used to improve the delivery and efficacy of certain therapeutic agents.
Action Environment
The action of 12-HSA is influenced by environmental factors such as temperature and the presence of counterions . At high temperatures, 12-HSA molecules melt into small micelles . The presence of counterions also influences the transition from solid to micelles . Furthermore, 12-HSA is now recognized as environmentally hazardous—specifically toxic to aquatic life—under the revised guidelines issued by the European Chemicals Agency (ECHA) .
Biochemical Analysis
Biochemical Properties
12-Hydroxystearic acid is known to interact with various biomolecules. The primary intermolecular interaction for the self-assembly of this compound molecular gels is hydrogen bonding and to a lesser extent van der Waals interactions .
Cellular Effects
This compound has been found to have growth inhibitor activity against various human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cells . It not only reduces cell proliferation but also induces changes in cell displacement, directionality, and speed .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves the formation of self-assembled crystalline structures in both liquid phases . This self-assembly process is driven by the favorable formation of a hydrogen bond network between the hydroxyl OH function on the 12th carbon .
Temporal Effects in Laboratory Settings
The behavior of mixtures of stearic acid and this compound in aqueous mixtures at room temperature has been studied . The self-assembled structures are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . Over time, these structures can undergo a cascade of morphological transitions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of catalysts and specific reaction conditions to introduce the hydroxyl group at the desired position. The reaction is often carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, 12-hydroxyoctadecanoic acid is produced through the hydrogenation of castor oil, followed by the hydrolysis of the resulting hydrogenated castor oil. This method is cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Major Products:
Oxidation: Formation of 12-ketooctadecanoic acid or 12-carboxyoctadecanoic acid.
Reduction: Formation of 12-hydroxyoctadecanol.
Esterification: Formation of esters like 12-hydroxyoctadecanoate.
Scientific Research Applications
12-Hydroxystearic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 16-Hydroxyhexadecanoic acid
- 12-Hydroxydodecanoic acid
- 15-Hydroxypentadecanoic acid
- Ricinoleic acid
- 2-Hydroxyhexadecanoic acid
Comparison: 12-Hydroxystearic acid is unique due to its specific hydroxylation at the 12th carbon position, which imparts distinct physical and chemical properties. Compared to other hydroxy fatty acids, it has a higher melting point and better gelling properties, making it particularly useful in applications requiring thermal stability and gel formation .
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
Record name | Poly(12-hydroxystearic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8026725 | |
Record name | 12-Hydroxyoctadecanoic acid | |
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Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
Record name | Octadecanoic acid, 12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
Record name | 12-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | (R)-12-Hydroxyoctadecanoic acid | |
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Record name | (S)-12-Hydroxyoctadecanoic acid | |
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Record name | Polyhydroxystearic acid (2300 MW) | |
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Record name | 12-Hydroxystearic acid | |
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Record name | Octadecanoic acid, 12-hydroxy- | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | 12-hydroxystearic acid | |
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Record name | DL-12-hydroxystearic acid | |
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Record name | 12-HYDROXYSTEARIC ACID | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | 12-Hydroxystearic acid | |
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Melting Point |
82 °C | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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